molecular formula C18H13N5O3S2 B5527384 N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5527384
M. Wt: 411.5 g/mol
InChI Key: ZNXOGPQRPWMBMC-UHFFFAOYSA-N
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Description

N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a pyrazole ring

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

Preparation Methods

The synthesis of N5-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitrophenyl group, and the construction of the pyrazole ring. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the desired compound.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to introduce the desired functional groups.

    Microwave irradiation: This technique accelerates the reaction process and can improve yields and purity.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis and reducing the need for purification steps

Chemical Reactions Analysis

N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and its potential for further development in medicinal chemistry and other fields.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S2/c1-22-15(6-7-19-22)17(24)20-11-8-12(23(25)26)10-13(9-11)27-18-21-14-4-2-3-5-16(14)28-18/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXOGPQRPWMBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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